3-(2-Cyclopentylethyl)-1,4-dimethyl-1h-pyrazol-5-amine
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Overview
Description
3-(2-Cyclopentylethyl)-1,4-dimethyl-1h-pyrazol-5-amine is an organic compound with a unique structure that includes a pyrazole ring substituted with cyclopentylethyl and dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Cyclopentylethyl)-1,4-dimethyl-1h-pyrazol-5-amine typically involves multi-step organic reactions. One common method includes the reaction of 2-cyclopentylethanamine with 1,4-dimethyl-1H-pyrazole-5-carboxylic acid under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-(2-Cyclopentylethyl)-1,4-dimethyl-1h-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(2-Cyclopentylethyl)-1,4-dimethyl-1h-pyrazol-5-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules and materials.
Material Science: It is explored for its potential use in the development of novel polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(2-Cyclopentylethyl)-1,4-dimethyl-1h-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
1,5-Dicyclopentyl-3-(2-cyclopentylethyl)pentane: This compound shares a similar cyclopentylethyl group but differs in its overall structure and properties.
2-Cyclopentylethanamine: Another compound with a cyclopentylethyl group, used as an intermediate in various syntheses.
Uniqueness
3-(2-Cyclopentylethyl)-1,4-dimethyl-1h-pyrazol-5-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its combination of cyclopentylethyl and dimethyl groups makes it a valuable compound for research and development in multiple scientific fields.
Properties
Molecular Formula |
C12H21N3 |
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Molecular Weight |
207.32 g/mol |
IUPAC Name |
5-(2-cyclopentylethyl)-2,4-dimethylpyrazol-3-amine |
InChI |
InChI=1S/C12H21N3/c1-9-11(14-15(2)12(9)13)8-7-10-5-3-4-6-10/h10H,3-8,13H2,1-2H3 |
InChI Key |
GFACGCLKPJXOAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1CCC2CCCC2)C)N |
Origin of Product |
United States |
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